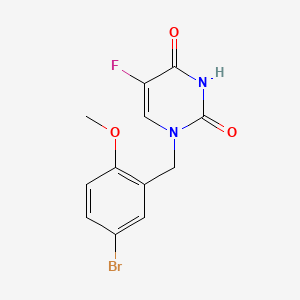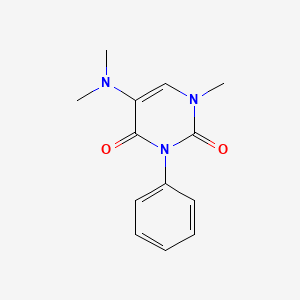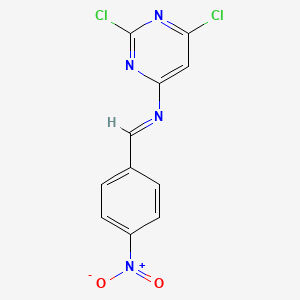
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyrimidine ring, and a nitrobenzylidene group attached to the nitrogen atom at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 4-nitrobenzaldehyde under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted pyrimidine derivatives
- Amino derivatives from reduction of the nitro group
- Oxidized products depending on the oxidizing agent used
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as cell division, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
- 2,6-Dichloro-N-phenylpyrimidin-4-amine
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloro-N-(2-nitrobenzylidene)aniline
Comparison:
Structural Differences: While these compounds share the dichloropyrimidine core, they differ in the substituents attached to the nitrogen atom. For example, 2,6-Dichloro-N-phenylpyrimidin-4-amine has a phenyl group instead of a nitrobenzylidene group.
Chemical Properties: The presence of different substituents affects the reactivity and chemical properties of these compounds. For instance, the nitro group in 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine makes it more susceptible to reduction reactions.
Applications: The unique substituents confer different biological activities and applications. For example, this compound may have distinct anticancer or antimicrobial properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H6Cl2N4O2 |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H6Cl2N4O2/c12-9-5-10(16-11(13)15-9)14-6-7-1-3-8(4-2-7)17(18)19/h1-6H/b14-6+ |
Clave InChI |
PODCWGPWUSNGDX-MKMNVTDBSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


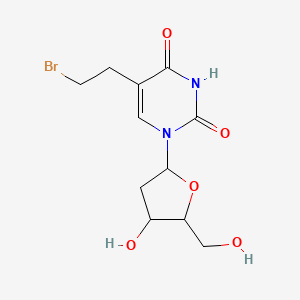
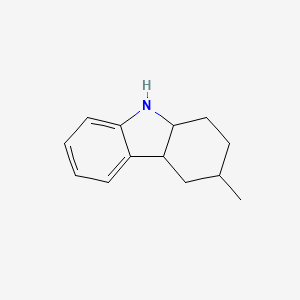
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
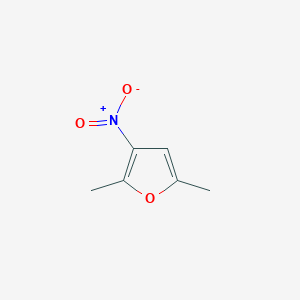
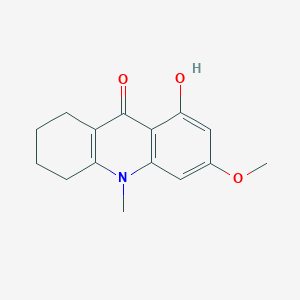

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
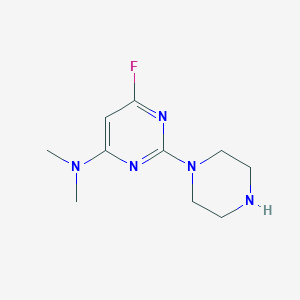

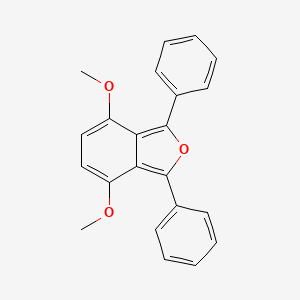
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
